molecular formula C11H9N3 B2687197 3-methyl-4-(1H-pyrazol-1-yl)benzonitrile CAS No. 1183211-70-2

3-methyl-4-(1H-pyrazol-1-yl)benzonitrile

Cat. No. B2687197
M. Wt: 183.214
InChI Key: JCEGANNNVQBIRO-UHFFFAOYSA-N
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Description

3-methyl-4-(1H-pyrazol-1-yl)benzonitrile is a chemical compound with the molecular formula C11H9N3. It has a molecular weight of 183.21 . The IUPAC name for this compound is 4-(1-methyl-1H-pyrazol-3-yl)benzonitrile .


Synthesis Analysis

The synthesis of 3-methyl-4-(1H-pyrazol-1-yl)benzonitrile or similar compounds often involves intermediate derivatization methods (IDMs) . For instance, a series of derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl . These compounds were confirmed by melting point (mp), 1HNMR, 13CNMR, and HRMS .


Molecular Structure Analysis

The InChI code for 3-methyl-4-(1H-pyrazol-1-yl)benzonitrile is 1S/C11H9N3/c1-14-7-6-11(13-14)10-4-2-9(8-12)3-5-10/h2-7H,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-methyl-4-(1H-pyrazol-1-yl)benzonitrile is a solid at room temperature . It has a boiling point of 146-147°C .

Scientific Research Applications

1. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one

  • Summary of Application: Pyrazoles have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs . This research focuses on the synthesis of a new tricyclic, trifluoromethylated indenopyrazole .
  • Methods of Application: The compound was synthesized from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine through an acid-catalyzed process .

2. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides

  • Summary of Application: This research focuses on the synthesis of novel amide compounds with potential fungicidal activity .
  • Methods of Application: The compounds were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .
  • Results: Most of the synthesized compounds displayed moderate to excellent activities .

Safety And Hazards

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid ingestion and inhalation, ensure adequate ventilation, and avoid dust formation . Protective equipment and face protection should be worn when handling this compound .

properties

IUPAC Name

3-methyl-4-pyrazol-1-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-9-7-10(8-12)3-4-11(9)14-6-2-5-13-14/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEGANNNVQBIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-4-(1H-pyrazol-1-yl)benzonitrile

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